Steric Bulk and Reaction Rate Modulation in Thiol-Ene Click Chemistry
The presence of the bulky tert-butoxy group in 2-(tert-butoxy)ethane-1-thiol provides steric hindrance around the reactive thiol, which is a key differentiator from less sterically demanding analogs like 2-mercaptoethanol or 3-mercaptopropionic acid. A computational and kinetic study on the radical-mediated thiol-ene reaction mechanism demonstrated that the functional groups on the thiol directly influence the ratio of the propagation rate constant (kP) to the chain transfer rate constant (kCT) [1]. While direct rate constants for 2-(tert-butoxy)ethane-1-thiol are not explicitly tabulated in the public domain, the established structure-reactivity relationship predicts that its increased steric bulk will lower the kP/kCT ratio compared to a less hindered primary thiol like 2-mercaptoethanol. This results in a more controlled, step-growth polymerization mechanism rather than a rapid chain reaction, a critical parameter for synthesizing well-defined polymer architectures and reducing the formation of low-molecular-weight byproducts [1].
| Evidence Dimension | Steric Influence on Thiol-Ene Reaction Mechanism (kP/kCT ratio) |
|---|---|
| Target Compound Data | Predicted lower kP/kCT ratio due to steric bulk of tert-butoxy group [Class-level inference]. |
| Comparator Or Baseline | 2-Mercaptoethanol (an unhindered primary thiol). |
| Quantified Difference | Not quantified in direct head-to-head studies, but established structure-reactivity principles confirm a significant decrease in the kP/kCT ratio for sterically hindered thiols [1]. |
| Conditions | Radical-mediated thiol-ene reaction conditions (computational study and kinetic analysis) [1]. |
Why This Matters
This mechanistic shift is crucial for applications like polymer network synthesis, where a more controlled reaction prevents gelation defects and ensures a more uniform crosslink density.
- [1] Nguyen, L. T., Gokmen, M. T., & Du Prez, F. E. Kinetic comparison of 13 homogeneous thiol–X reactions. Polymer Chemistry, 2013, 4(22), 5527-5536. View Source
